

An In-depth Technical Guide to 2-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-methyl-3-(trifluoromethyl)benzoic Acid
Cat. No.:	B1305675

[Get Quote](#)

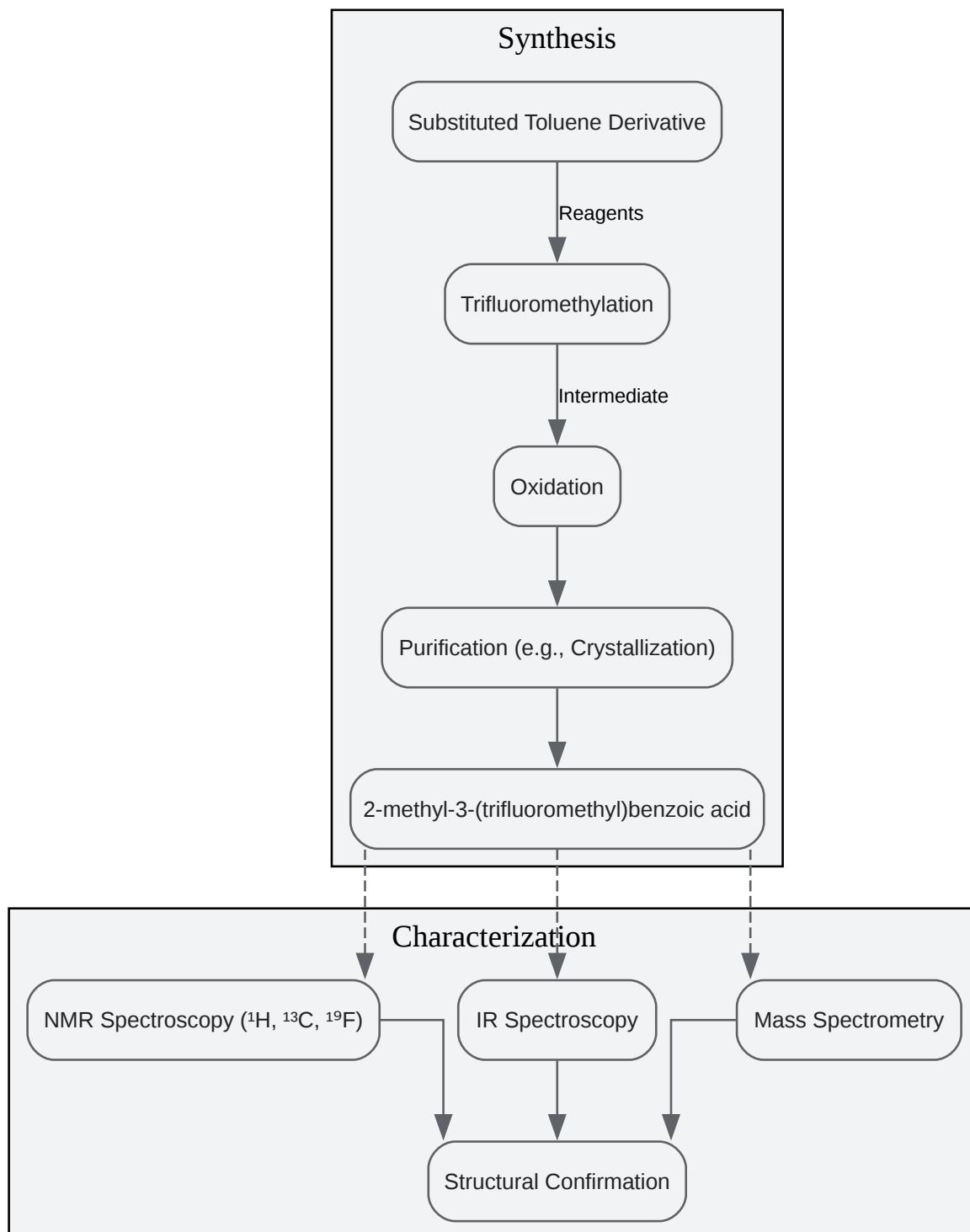
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-methyl-3-(trifluoromethyl)benzoic acid**, a fluorinated aromatic carboxylic acid of significant interest in the agrochemical and pharmaceutical industries. This document details its physicochemical properties, including its molecular weight, and explores its synthesis and biological relevance.

Core Physicochemical Data

The fundamental properties of **2-methyl-3-(trifluoromethyl)benzoic acid** are summarized below. The molecular weight has been calculated based on the atomic weights of its constituent elements.

Property	Value	Source
Molecular Formula	C ₉ H ₇ F ₃ O ₂	PubChem
Molecular Weight	204.15 g/mol	PubChem[1]
IUPAC Name	2-methyl-3-(trifluoromethyl)benzoic acid	PubChem[1]
CAS Number	62089-35-4	PubChem[1]


The molecular weight is a critical parameter for stoichiometric calculations in chemical synthesis and for the characterization of the compound.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **2-methyl-3-(trifluoromethyl)benzoic acid** is not readily available in public literature, its synthesis can be inferred from various patented methods for analogous compounds and for the production of its key derivative, the fungicide fluopyram. A generalized synthetic approach involves the trifluoromethylation of a substituted toluene derivative followed by oxidation of the methyl group to a carboxylic acid.

Representative Experimental Workflow

The following diagram illustrates a plausible, generalized workflow for the synthesis and characterization of **2-methyl-3-(trifluoromethyl)benzoic acid**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and characterization of the target compound.

Experimental Protocols

Note: The following are generalized protocols inspired by literature on similar compounds and should be adapted and optimized for specific laboratory conditions.

1. Trifluoromethylation (General Principle):

The introduction of a trifluoromethyl group onto an aromatic ring can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF_3) or through reactions involving trifluoromethyl radicals. [2] The specific precursor for **2-methyl-3-(trifluoromethyl)benzoic acid** would likely be a 2-methyl-substituted benzene derivative with a suitable leaving group at the 3-position.

2. Oxidation of the Methyl Group:

The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid. The reaction is typically carried out in an aqueous solution and may require heating.

3. Characterization:

Standard analytical techniques would be employed to confirm the structure and purity of the final product.

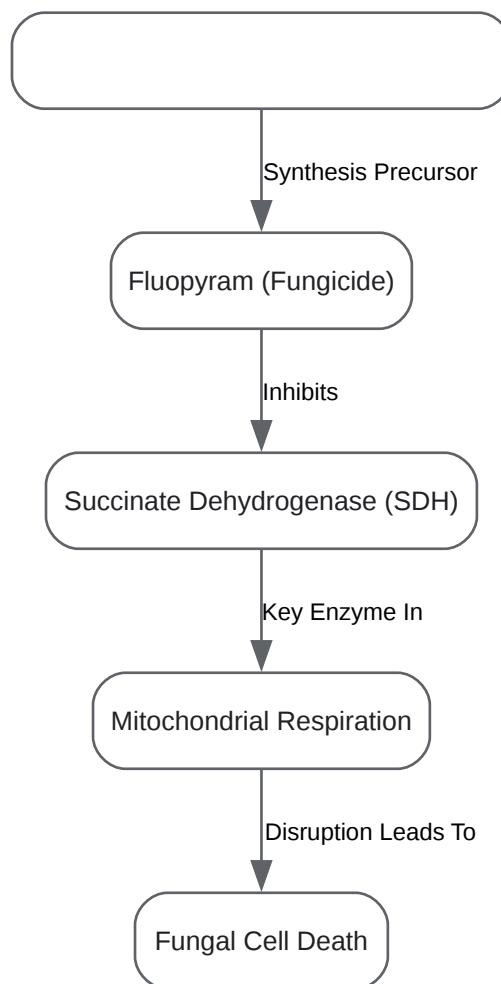
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR would show characteristic signals for the aromatic protons and the methyl group protons. ^{13}C NMR would confirm the number of unique carbon environments. ^{19}F NMR is crucial for observing the trifluoromethyl group.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as signals corresponding to the aromatic ring and the C-F bonds.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Biological Significance and Applications

The primary documented application of **2-methyl-3-(trifluoromethyl)benzoic acid** is as a key intermediate in the synthesis of the fungicide fluopyram. Fluopyram is a broad-spectrum fungicide used to control various plant diseases.

Role in Fungicide Synthesis

The synthesis of fluopyram involves the amide coupling of **2-methyl-3-(trifluoromethyl)benzoic acid** with a specific amine-containing pyridine derivative. This highlights the importance of the target compound as a building block in the agrochemical industry.


Potential Biological Activities of Trifluoromethyl-Containing Benzoic Acids

The incorporation of a trifluoromethyl group into organic molecules is a common strategy in medicinal chemistry to enhance their biological activity.^{[3][4]} The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and alter the electronic properties of a molecule, which can lead to enhanced binding to biological targets.^[3]

Studies on various trifluoromethyl-substituted benzoic acid derivatives have revealed a range of biological activities, including potent antibacterial properties, particularly against Gram-positive bacteria.^{[5][6]} While the specific biological activity of **2-methyl-3-(trifluoromethyl)benzoic acid** has not been extensively studied, its structural motifs suggest potential for biological investigation.

Postulated Mechanism of Action in Fungi (via Fluopyram)

The end-product, fluopyram, functions by inhibiting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to the death of the fungal pathogen. The following diagram illustrates this logical relationship.

[Click to download full resolution via product page](#)

Logical relationship of the target compound to the fungicidal mechanism of action.

Conclusion

2-methyl-3-(trifluoromethyl)benzoic acid is a valuable chemical intermediate with a calculated molecular weight of 204.15 g/mol. Its primary significance lies in its role as a precursor for the synthesis of the fungicide fluopyram. The presence of the trifluoromethyl group in its structure is a key feature that is often associated with enhanced biological activity in various pharmaceutical and agrochemical compounds. Further research into the direct biological properties of this molecule could reveal novel applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-methyl-3-(trifluoromethyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305675#2-methyl-3-trifluoromethyl-benzoic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com